3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea
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Overview
Description
3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydroquinoline core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
The synthesis of 3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The subsequent steps involve the introduction of the methoxyacetyl and methoxyphenyl groups through acylation and urea formation reactions. Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, potentially altering its biological activity. Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The tetrahydroquinoline core is known for its biological activity, making this compound a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea involves its interaction with specific molecular targets in biological systems. The tetrahydroquinoline core can bind to various receptors or enzymes, modulating their activity and leading to therapeutic effects. The methoxyacetyl and methoxyphenyl groups may enhance the compound’s binding affinity and selectivity, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar compounds include other tetrahydroquinoline derivatives, such as:
1,2,3,4-tetrahydroquinoline: A simpler structure with known biological activity.
2-methoxy-1,2,3,4-tetrahydroquinoline: Similar in structure but lacks the urea and methoxyphenyl groups.
1-(2-methoxyphenyl)-3-(1,2,3,4-tetrahydroquinolin-7-yl)urea: Similar but with different substitution patterns. The uniqueness of 3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-13-19(24)23-11-5-6-14-9-10-15(12-17(14)23)21-20(25)22-16-7-3-4-8-18(16)27-2/h3-4,7-10,12H,5-6,11,13H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXPTZKXCZZIGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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